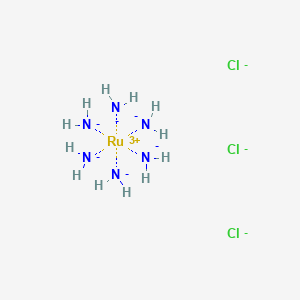

Azanide;ruthenium(3+);trichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azanide;ruthenium(3+);trichloride is a coordination compound that features ruthenium in the +3 oxidation state. Ruthenium trichloride is a versatile compound with significant applications in various fields, including catalysis, material science, and medicine. It is known for its catalytic properties and ability to participate in numerous chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, which helps carry the product by the gas stream and crystallizes upon cooling . Another method involves the reaction of ruthenium powder with sodium hypochlorite .

Industrial Production Methods: Industrial production of ruthenium trichloride often involves the chlorination of ruthenium metal at high temperatures. The process may include additional steps to purify the product and ensure its stability.

Analyse Chemischer Reaktionen

Types of Reactions: Ruthenium trichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be reduced to form diruthenium tetraacetate chloride in acetic acid .

Common Reagents and Conditions:

Reduction: It can be reduced using ethylene glycol under microwave irradiation to form ruthenium nanoparticles.

Substitution: Ruthenium trichloride reacts with triphenylphosphine to form [RuCl2(PPh3)3].

Major Products:

- Diruthenium tetraacetate chloride

- Ruthenium nanoparticles

- [RuCl2(PPh3)3]

Wissenschaftliche Forschungsanwendungen

Ruthenium trichloride has a wide range of applications in scientific research:

- Catalysis: It is used as a catalyst in hydrogenation and oxidation reactions .

- Material Science: Ruthenium trichloride is a precursor for thin film deposition, which is used in the fabrication of memory devices, microelectromechanical systems (MEMS), and integrated circuits .

- Medicine: Ruthenium compounds are being researched for their potential use as anticancer agents due to their ability to bind to DNA and inhibit cell proliferation .

- Solar Energy: It is used as a sensitizer in dye-sensitized solar cells (DSSCs), which are an alternative to traditional silicon-based photovoltaic cells .

Wirkmechanismus

The mechanism of action of ruthenium trichloride in catalysis involves its ability to form various coordination complexes with substrates, facilitating chemical transformations. In biological systems, ruthenium compounds can mimic iron in binding to biological molecules, which allows them to interact with DNA and proteins, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

- Ruthenium(IV) oxide (RuO2)

- Ruthenium tetroxide (RuO4)

- Ruthenium(II) complexes with bidentate ligands

Comparison: Ruthenium trichloride is unique due to its versatility and ability to participate in a wide range of chemical reactions. Unlike ruthenium tetroxide, which is a strong oxidizing agent, ruthenium trichloride is more stable and can be used in various catalytic processes. Ruthenium(IV) oxide and ruthenium(II) complexes also have distinct properties and applications, but ruthenium trichloride’s ability to form diverse coordination complexes makes it particularly valuable in research and industrial applications .

Eigenschaften

Molekularformel |

Cl3H12N6Ru-6 |

|---|---|

Molekulargewicht |

303.6 g/mol |

IUPAC-Name |

azanide;ruthenium(3+);trichloride |

InChI |

InChI=1S/3ClH.6H2N.Ru/h3*1H;6*1H2;/q;;;6*-1;+3/p-3 |

InChI-Schlüssel |

DPFCTYLBOZHEDD-UHFFFAOYSA-K |

Kanonische SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Cl-].[Ru+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)

![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)

![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)